Product packaging for Nitrogen fluoride oxide(Cat. No.:CAS No. 13847-65-9)

Nitrogen fluoride oxide

Cat. No.: B089354
CAS No.: 13847-65-9
M. Wt: 87.001 g/mol
InChI Key: UDOZVPVDQKQJAP-UHFFFAOYSA-N
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Description

Overview of Nitrogen-Oxygen-Fluorine Compound Classes

The family of nitrogen-oxygen-fluorine compounds, often referred to as nitrogen oxyfluorides, encompasses molecules containing nitrogen (N), oxygen (O), and fluorine (F) atoms. The most prominent members of this class are Nitrosyl Fluoride (B91410) (FNO) and Nitryl Fluoride (FNO₂). Another notable, though less common, member is Trifluoramine oxide (F₃NO). wikipedia.org These compounds are generally characterized by their high reactivity and strong oxidizing or fluorinating capabilities. The substitution of nitride (N³⁻) and fluoride (F⁻) ions for oxide (O²⁻) ions can lead to materials with similar structural preferences but distinct electronic structures.

Historical Evolution of Research on Nitrogen Fluoride Oxides

The study of nitrogen fluoride oxides dates back to the early 20th century. In 1905, Henri Moissan and Paul Lebeau first reported the synthesis of nitryl fluoride (FNO₂) by the fluorination of nitrogen dioxide. wikipedia.orgqsstudy.com However, this method was challenging due to the highly exothermic nature of the reaction, which often resulted in impure products. wikipedia.orgqsstudy.com The initial synthesis of nitrosyl fluoride (FNO) was also reported in 1905. sci-hub.se Research into these compounds continued, with significant progress in understanding their properties and developing better synthesis methods. For instance, an improved method for preparing FNO₂ using cobalt(III) fluoride was later developed to circumvent the issues with direct fluorination. wikipedia.org The molecular structures and spectroscopic properties of both FNO and FNO₂ were extensively studied throughout the mid-20th century, laying the groundwork for understanding their chemical behavior. sci-hub.seaip.org

Significance and Research Trajectories of Nitrogen Fluoride Oxides in Contemporary Chemistry

Nitrogen fluoride oxides continue to be of significant interest in modern chemistry due to their versatile reactivity. They are primarily used as powerful fluorinating and nitrating agents in both inorganic and organic synthesis. wikipedia.orgqsstudy.comwikipedia.org For example, nitrosyl fluoride can convert many metals to their fluorides and is used to synthesize α-fluoronitrites from fluoro ketones. sci-hub.sewikipedia.org Nitryl fluoride is employed in the production of organic nitro compounds and nitrate (B79036) esters. qsstudy.com

A significant area of research has been their application in rocket propellants as high-energy oxidizers, although they have not been used in flight. wikipedia.orgqsstudy.com Contemporary research also focuses on high-accuracy quantum chemical calculations to determine their thermodynamic properties, which are crucial for understanding their role in atmospheric chemistry. nih.gov The development of new, safer, and more efficient synthetic routes remains an active area of investigation. rsc.orggoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3NO B089354 Nitrogen fluoride oxide CAS No. 13847-65-9

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/F3NO/c1-4(2,3)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOZVPVDQKQJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+]([O-])(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F3NO
Record name nitrogen trifluoride oxide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160687
Record name Nitrogen fluoride oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.001 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13847-65-9
Record name Nitrogen fluoride oxide (NF3O), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13847-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrogen fluoride oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Approaches for Nitrogen Fluoride Oxide Compounds

Electrochemical Synthesis Routes

Electrochemical methods offer a pathway for the synthesis of nitrogen-fluorine compounds by controlling reaction potentials. These routes often involve the electrolysis of specific molten salt systems to generate reactive fluorine species or to directly fluorinate nitrogen-containing precursors.

The electrochemical synthesis of nitrogen trifluoride (NF₃), a key precursor and a compound in its own right, is a well-established industrial process. One of the primary methods involves the electrolysis of a molten mixture of ammonium (B1175870) fluoride (B91410) (NH₄F) and hydrogen fluoride (HF), often referred to as ammonium acid fluoride. pnnl.govwikipedia.org This process, first demonstrated by Otto Ruff in 1928, generates NF₃ from the ammonia (B1221849) and fluoride ions in the electrolyte. wikipedia.orgnih.gov

The reaction is complex and sensitive to several parameters. The concentration of ammonium fluoride in the anhydrous HF electrolyte, the anode potential, and the presence of even trace amounts of water significantly affect the product distribution. dtic.mil Water in the electrolyte, for example, can decrease the yield of difluorodiazine (N₂F₂) while increasing the formation of oxygen difluoride (OF₂) and nitrogen trifluoride. dtic.mil

The anode material, typically nickel or Monel, plays a crucial role. dtic.mil During electrolysis in anhydrous HF, some corrosion of the anode occurs, and the resulting surface film can absorb fluorine, leading to chemical fluorination of species in the electrolyte. dtic.mil The use of pre-passivated electrodes can mitigate this corrosion and allow for a clearer observation of the electrochemical oxidation reactions. dtic.mil Molten fluoride salt systems, in general, are characterized by low energy consumption and low volatility, though they require higher electrolysis temperatures compared to chloride systems. ustb.edu.cn

Table 1: Key Parameters in the Electrolysis of Molten NH₄F in HF

Parameter Influence on Synthesis Relevant Compounds
Water Content Affects the relative proportions of volatile products. The presence of H₂O decreases N₂F₂ yield and increases NF₃ and OF₂ yields. dtic.mil NF₃, N₂F₂, OF₂
Anode Material Nickel and Monel anodes are common but can corrode, influencing the reaction mechanism via chemically absorbed fluorine. dtic.mildtic.mil NF₃
NH₄F Concentration A key variable in determining the efficiency and product outcome of the electrolysis process. dtic.mil NF₃, N₂F₂
Anode Potential Controls the electrochemical fluorination process. dtic.mil NF₃, N₂F₂

Direct Fluorination and Fluorination Reactions

Direct fluorination involves the reaction of elemental fluorine or potent fluorinating agents with various precursors. This approach is highly exothermic and requires careful control to achieve desired product yields and prevent runaway reactions or explosions. solvay.com

The direct fluorination of hydroxylamines has been explored as a potential route to nitrogen fluorides. The fluorination of hydroxylamine-o-sulpho-acid is considered a model reaction. However, the primary nitrogen-containing product is often nitrous oxide (N₂O), with yields in some cases reaching 99%. fluorine1.ru The yield of nitrogen trifluoride (NF₃) in these reactions is typically low, not exceeding a few percent. fluorine1.ru This suggests that the main reaction pathway involves structuring and subsequent destruction of intermediate azo-compounds rather than direct trifluorination. fluorine1.ru

The reaction conditions, such as solvent and reagent concentration, have a notable impact on the product distribution. When fluorinating aqueous solutions of hydroxylamine-o-sulpho-acid, the ratio of difluorodiazine (N₂F₂) to nitrous oxide (N₂O) can be influenced by the concentration of the hydroxylamine (B1172632) precursor. fluorine1.ru Lowering the precursor concentration tends to increase the yield of difluorodiazines. fluorine1.ru

Table 2: Products from Fluorination of Hydroxylamine Derivatives

Precursor Reaction Conditions Major Products Minor Products
Hydroxylamine Hydrochloride Fluorination Nitrous Oxide (N₂O) (~60% yield), Anhydrous Hydrogen Fluoride (HF) Some Nitrogen Fluoride
Hydroxylamine-o-sulpho-acid Aqueous Solution Fluorination Nitrous Oxide (N₂O) (up to 99%) Difluorodiazines (N₂F₂), Nitrogen Trifluoride (NF₃)
o-Methylhydroxylamine Fluorination Nitrous Oxide (N₂O) Some Nitrogen Fluoride

Source: fluorine1.ru

The direct reaction of fluorine with compounds already containing nitrogen and oxygen is a key method for synthesizing nitrogen fluoride oxides, specifically trifluoramine oxide (F₃NO). One of the first successful syntheses of F₃NO involved creating an electric discharge in a mixture of nitrogen trifluoride and oxygen. wikipedia.org

Other methods include the reaction of fluorine with nitric oxide (NO) or nitrosyl fluoride (FNO). The reaction between F₂ and FNO can be initiated photochemically or thermally to produce F₃NO. wikipedia.org While the thermal reaction is possible, containing hot elemental fluorine without reacting with the vessel presents a significant challenge. wikipedia.org Another route involves burning nitric acid in fluorine, followed by rapid cooling. wikipedia.org Reacting unsaturated nitrogen fluorides with oxygen difluoride (OF₂) under an electrical discharge can also yield nitrogen trifluoride and various oxide fluorides. wikipedia.org

Table 3: Synthesis of Trifluoramine Oxide (F₃NO)

Reactants Method Product
Nitrogen Trifluoride (NF₃), Oxygen (O₂) Electric Discharge Trifluoramine Oxide (F₃NO) wikipedia.org
Fluorine (F₂), Nitrosyl Fluoride (FNO) Photochemical or Thermal Reaction Trifluoramine Oxide (F₃NO) wikipedia.org
Nitric Acid (HNO₃), Fluorine (F₂) Combustion with Rapid Cooling Trifluoramine Oxide (F₃NO) wikipedia.org
Nitric Oxide (NO), Fluorine (F₂) Direct Reaction Trifluoramine Oxide (F₃NO) ubc.ca

Strategies for Isomer-Specific Synthesis of Nitrogen Fluoride Oxides

The specific arrangement of atoms (isomerism) in nitrogen fluoride oxides is critical to their properties. However, the synthesis of a specific isomer remains a significant challenge due to the high reactivity and multiple possible reaction pathways. Much of the understanding in this area comes from theoretical and computational studies rather than selective experimental synthesis. acs.org For instance, group 10 transition metal atoms like Palladium (Pd) and Platinum (Pt) react with nitrogen trifluoride to form M(NF₃) complexes. nih.gov Under irradiation with blue light, these complexes can isomerize to the more stable fluoronitrenoid FNMF₂ isomers via fluorine migration, demonstrating a potential pathway for controlled isomeric transformation. nih.gov The study of such rearrangements provides insight into the stability and bonding of different isomers, which is crucial for developing targeted synthetic strategies.

Novel Approaches in Nitrogen-Oxygen-Fluorine Compound Preparation

Research continues to explore new and more efficient methods for creating N-O-F compounds. These novel approaches often seek to avoid the direct use of hazardous elemental fluorine or to achieve higher yields and selectivity.

One such method involves the pyrolysis (thermal decomposition) of specific metal-fluoride complexes. Good yields of trifluoramine oxide (F₃NO) have been obtained from the pyrolysis of nitrosonium hexafluoronickelate(IV) ([NO]₂[NiF₆]) at 350°C under fluorine pressure. ubc.ca This complex is formed from the reaction of nitrosyl fluoride with the Monel (a nickel alloy) reaction vessel walls in the presence of fluorine. ubc.ca

Another less common, low-yield method involves reacting noble metal fluorides, such as iridium hexafluoride (IrF₆) or platinum hexafluoride (PtF₆), with nitric oxide. wikipedia.orgubc.ca Additionally, photochemical reactions represent a frontier in this field. The photochemical reaction between fluorine and nitrosyl fluoride is a known route to F₃NO, offering an alternative to high-temperature thermal methods. wikipedia.org The application of "fluorine-walk" and "nitrogen-walk" approaches, which involve systematically replacing hydrogen with fluorine or a CH-group with nitrogen in a molecule, are used to optimize properties in complex organic molecules and could conceptually be applied to inorganic synthesis strategies. nih.gov

Molecular Structure, Electronic Structure, and Chemical Bonding Analysis of Nitrogen Fluoride Oxides

Elucidation of Gas-Phase Molecular Geometries and Isomeric Forms (e.g., F₃NO, FONO, F₂N₂O)

The arrangement of atoms in nitrogen fluoride (B91410) oxides can lead to various isomeric forms, each with distinct geometries. High-level ab initio theoretical methods have been instrumental in determining the equilibrium structures of these isomers. aip.orgnasa.gov

For the molecular formula FNO₂, two primary isomers exist: nitryl fluoride (FNO₂) and nitrosyl hypofluorite (B1221730) (FONO). aip.orgnasa.gov Theoretical calculations have determined that FNO₂ is significantly more stable than the FONO isomers. aip.orgnasa.gov Among the FONO isomers, the cis form is found to be more stable than the trans form. aip.orgnasa.gov

The molecular structure of cis-FONO has been a subject of both experimental and theoretical interest. aip.orgnasa.govnasa.govibm.com High-level coupled-cluster calculations, specifically the CCSD(T) method, have been employed to determine its geometry. aip.orgnasa.govibm.com These studies indicate that cis-FONO possesses typical F-O and central O-N single bond distances, drawing an analogy to the structure of nitrous acid (HONO). aip.orgnasa.gov Early experimental deductions of the FONO structure based on normal coordinate analysis were later shown to be likely incorrect due to the misassignment of a vibrational band. aip.orgnasa.gov

Another notable nitrogen fluoride oxide is nitrogen trifluoride oxide (F₃NO). It exists as a colorless gas. wikipedia.org The molecule has a trigonal pyramidal shape. libretexts.org

Dithis compound (F₂N₂O) represents another class of these compounds. The specific geometries and isomeric forms of F₂N₂O are determined through similar computational and experimental techniques.

Table 1: Calculated Geometrical Parameters of FONO Isomers

IsomerParameterValue
cis-FONOr(F-O)1.432 Å
r(O-N)1.491 Å
∠(F-O-N)105.1°
trans-FONOr(F-O)1.421 Å
r(O-N)1.523 Å
∠(F-O-N)102.5°

Note: The data in this table is based on high-level ab initio calculations and represents a snapshot of theoretical findings. Experimental values may vary.

Advanced Spectroscopic Characterization for Structural Determination

Spectroscopic techniques are crucial for validating theoretical models and providing experimental data on the molecular and electronic structures of nitrogen fluoride oxides.

Infrared Absorption Spectroscopy for Vibrational Modes

Infrared (IR) absorption spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is unique to each compound and its isomeric form. rsc.orgresearchgate.net For nitrogen fluoride oxides, IR spectroscopy, often in combination with isotopic substitution, has been essential for identifying fundamental vibrational frequencies. aip.orgnasa.govrsc.org

In the case of cis-FONO, the computed vibrational spectrum shows good agreement with experimental data from matrix isolation experiments, including isotopic shifts. aip.orgnasa.gov This agreement was critical in revising the initial, incorrect structural determination that was based on a misinterpretation of the vibrational spectrum. aip.orgnasa.gov Specifically, a band observed around 1200 cm⁻¹ was identified as a combination band rather than a fundamental vibration. nasa.gov

Table 2: Selected Vibrational Frequencies of Nitrogen Fluoride Oxides

CompoundVibrational ModeFrequency (cm⁻¹)
cis-FONON=O stretch~1800
O-N stretch~800
F-O stretch~600
F₃NON-F symmetric stretch~900
N-O stretch~1600

Note: These are approximate frequencies and can vary based on the specific isomer and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in N-F-O Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. wikipedia.orglibretexts.org In N-F-O systems, ¹⁴N, ¹⁵N, ¹⁹F, and ¹⁷O NMR can provide valuable structural information. The chemical shifts and coupling constants are sensitive to the electronic environment of the nuclei, allowing for the differentiation between isomers and the characterization of bonding. wikipedia.orgjeolusa.com For instance, the ¹⁹F NMR spectrum of F₃NO would be expected to provide information about the fluorine environments. While detailed NMR studies specifically on F₃NO, FONO, and F₂N₂O are less commonly reported in introductory literature, the principles of NMR are broadly applicable to these systems for structural elucidation in solution. organicchemistrydata.orgorganicchemistrydata.org

Photoelectron Spectroscopy for Electronic Structure

Photoelectron spectroscopy (PES) directly probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. iaea.orgaip.orgresearchgate.net This technique provides experimental ionization potentials, which can be correlated with the energies of molecular orbitals. iaea.orgaip.org PES studies on nitrogen fluoride oxides and related compounds have been used to understand their electronic structures and bonding. iaea.orgaps.org The spectra reveal information about the relative energies of the orbitals involved in N-F and N-O bonding, as well as the lone pairs on the oxygen and fluorine atoms. elettra.eu These experimental results are crucial for benchmarking and validating theoretical calculations of electronic structure. researchgate.net

Theoretical Frameworks for Electronic Structure and Bonding

To gain a deeper understanding of the bonding in nitrogen fluoride oxides, various theoretical methods are employed.

Quantum Chemical Topology (QCT) Studies on Electron Density Distributions

Quantum Chemical Topology (QCT) provides a rigorous framework for analyzing the electron density distribution in molecules, offering insights into chemical bonding. skoltech.ru One of the key tools within QCT is the Quantum Theory of Atoms in Molecules (QTAIM), which partitions the electron density into atomic basins. scispace.comresearchgate.net Another important method is the analysis of the Electron Localization Function (ELF), which helps to identify regions of high electron localization, corresponding to chemical bonds and lone pairs. mdpi.com

These topological analyses have been applied to various nitrogen-containing compounds to characterize their electronic structures. mdpi.com For instance, in related systems, ELF analysis has been used to describe the zwitterionic character of nitrile oxides. mdpi.com For nitrogen fluoride oxides, QCT studies can quantitatively describe the nature of the N-F and N-O bonds, including their covalent and ionic character, and provide a detailed picture of the electron distribution that governs their reactivity and stability. acs.org

Table 3: Compound Names Mentioned in the Article

Systematic NameCommon Name/Formula
Nitrogen Trifluoride OxideF₃NO
Nitrosyl HypofluoriteFONO
Dithis compoundF₂N₂O
Nitryl FluorideFNO₂
Nitrous AcidHONO
Nitrogen TrifluorideNF₃
Nitrosyl FluorideNOF
Nitrogen(IV) OxideNO₂

Reaction Mechanisms and Reactivity Studies of Nitrogen Fluoride Oxide Compounds

Hydrolytic Reaction Pathways and Kinetics

Reaction with Water: wikipedia.orgnucleos.com

Disproportionation of Nitrous Acid: nucleos.com

These reactions are significant in both acidic and basic solutions. wikipedia.org The kinetics of these hydrolytic pathways are influenced by factors such as temperature and the presence of other chemical species.

Thermal Stability and Decomposition Characteristics

Nitrogen fluoride (B91410) oxide exhibits moderate thermal stability. When heated, it decomposes into its constituent elements or other nitrogen and fluorine compounds. The decomposition of trifluoramine oxide (F₃NO), a related compound, is slow at temperatures up to 300°C, yielding fluorine, nitrosyl fluoride (NOF), and other nitrogen oxides like NO₂F and NO₂. wikipedia.org This suggests that the N-O bond remains intact during the initial stages of decomposition. wikipedia.org

The thermal decomposition of nitrogen trifluoride (NF₃) in the presence of metal oxides can occur at temperatures as low as 100°C, with complete conversion observed at 400°C. researchgate.net The addition of oxygen can enhance the thermal decomposition of NF₃, producing fluorine radicals that are effective cleaning agents for various materials used in semiconductor manufacturing. google.com

Photodissociation Dynamics and Excited State Reactivity

The study of photodissociation provides valuable insights into the excited state dynamics of nitrogen fluoride oxide and related compounds. Photolysis of FNO can lead to the formation of various reactive species. For instance, the photochemical reaction of fluorine and nitrosyl fluoride can produce trifluoramine oxide. wikipedia.org

The photodissociation of nitrous oxide (N₂O), a related small molecule, has been studied extensively to understand atmospheric chemistry. These studies reveal complex dissociation dynamics involving multiple electronic states and nonadiabatic transitions. The study of excited-state reactivity is crucial for understanding and predicting the outcomes of photochemical reactions. acs.orgchemrxiv.orgyoutube.com The redistribution of electron density upon photoexcitation is a key factor in determining the reactive sites of a molecule. chemrxiv.org

Reactions with Other Chemical Entities

This compound is a versatile reagent that reacts with a wide array of chemical species, including metals, Lewis acids, and electrons.

Formation of Coordination Complexes with Transition Metals and Lewis Acids

Nitrosyl fluoride is a potent fluorinating agent that reacts with many metals to form their corresponding fluorides, releasing nitric oxide in the process. wikipedia.orgnucleos.com

General Reaction with Metals: wikipedia.orgnucleos.com

It also forms salt-like adducts with Lewis acids. wikipedia.org For example, it reacts with boron trifluoride (BF₃) to yield nitrosyl tetrafluoroborate (B81430) (NOBF₄). wikipedia.orglibretexts.org This occurs through the donation of a pair of electrons from the Lewis base (in this case, the fluoride ion from FNO) to the Lewis acid (BF₃), forming a coordinate covalent bond. libretexts.orglibretexts.org

Interactive Data Table: Examples of Coordination Complex Formation

Lewis Acid Lewis Base (from FNO) Coordination Complex
Boron trifluoride (BF₃) Fluoride ion (F⁻) Tetrafluoroborate ([BF₄]⁻)
Antimony pentafluoride (SbF₅) Fluoride ion (F⁻) Hexafluoroantimonate ([SbF₆]⁻)
Arsenic pentafluoride (AsF₅) Fluoride ion (F⁻) Hexafluoroarsenate ([AsF₆]⁻)

The study of transition metal complexes with related nitrogen fluoride compounds, such as nitrogen trifluoride (NF₃), provides further insight into this area. rsc.orgresearchgate.netnih.gov Palladium and platinum atoms react with NF₃ to form N-coordination complexes. rsc.orgresearchgate.netnih.gov The bonding in these complexes involves σ donation from the highest occupied molecular orbital (HOMO) of NF₃ to a vacant metal d-orbital and π back-donation from metal d-orbitals to the lowest unoccupied molecular orbital (LUMO) of NF₃. rsc.orgnih.govfu-berlin.de

Electron Scattering and Collision Dynamics

The interaction of low-energy electrons with nitrogen fluoride compounds has been a subject of experimental and theoretical investigation. Studies on electron scattering from nitrogen trifluoride (NF₃) reveal pronounced resonant-like enhancements in the total cross-section at specific electron energies. aps.orgpg.edu.pl These features are indicative of the formation of temporary negative ions.

The fragmentation dynamics of NF₃ induced by electron collision have also been studied, providing information on the kinetic energy release and dissociation pathways of the resulting ions. nih.gov Such studies are important for understanding the fundamental processes that occur in plasmas containing these compounds. researchgate.net

Plasma Chemistry and Reactive Species Generation

This compound and related compounds are utilized in plasma processes, particularly in the semiconductor industry for etching and chamber cleaning. mdpi.comsemanticscholar.org In a plasma environment, FNO and its precursors, like NF₃, dissociate to generate a variety of reactive species, including fluorine atoms, nitrogen atoms, and various ions. mdpi.comucl.ac.uk

The addition of gases like oxygen to an NF₃ plasma can lead to the formation of other reactive species such as FO, NO, NO₂, and FNO through both endothermic and exothermic reactions. ucl.ac.uk The generation of these reactive oxygen and nitrogen species (RONS) is a key aspect of plasma medicine, where they are being explored for therapeutic applications. nih.govaip.orgresearchgate.net The composition of the reactive species generated in a plasma can be controlled by parameters such as gas flow rate, plasma treatment time, and discharge power. nih.gov

Interactive Data Table: Reactive Species in NF₃/O₂ Plasma

Species Formation Pathway
F Dissociative attachment and dissociative excitation of NFₓ
FO Reactions involving NFₓ and O
NO Reactions involving NFₓ and O
NO₂ Reactions involving NFₓ and O
FNO Reactions involving NFₓ and O

The study of plasma-chemical treatment of fluorine-containing compounds is also relevant for the decomposition of environmentally persistent gases. researchgate.net

Analysis of Ion Generation and Recombination Pathways in Plasmas (e.g., F₃NO plasma)

Studies comparing F₃NO plasma with the more common nitrogen trifluoride (NF₃) plasma reveal significant differences in ion generation. In F₃NO plasmas, a notably higher generation of O⁺, NO⁺, and O₂⁺ ions is observed, which is attributed to the presence of the oxygen atom within the F₃NO molecule. researchgate.netnih.gov The dominant positive ions in plasmas containing both nitrogen and oxygen, such as NF₃/O₂ mixtures which share constituents with F₃NO, are often O₂⁺ and NO⁺. ucl.ac.uk

The generation of various ions in F₃NO and NF₃ plasmas is also dependent on the discharge power. At low discharge power, F₃NO plasmas tend to generate more NO ions compared to NF₃ plasmas. nih.gov Conversely, NF₂ ion intensity is significantly higher in NF₃ plasmas under all conditions, as the oxygen in F₃NO plasma contributes to the decomposition of NF₂. nih.gov As discharge power increases, the intensity of F ions in NF₃ plasma increases rapidly, while in F₃NO plasma, the increase is more gradual. semanticscholar.orgmdpi.com

In the downstream afterglow of NF₃/O₂ plasmas, the gas mixture can transition into an ion-ion plasma, where the dominant species are determined by charge exchange reactions. ucl.ac.uk This plasma is typically composed of the positive ion with the lowest ionization potential and the negative ion with the highest electron affinity. ucl.ac.uk For gas mixtures containing NF₃ and O₂, the terminal ion-ion plasma often consists of F⁻ and NO⁺. ucl.ac.uk

The formation of various ions in F₃NO and NF₃ plasmas can be summarized by several key reactions. Electron impact dissociation is a primary mechanism, breaking down the parent molecules into reactive fragments. researchgate.netmdpi.com For instance, in NF₃ plasmas, this process is described as: e⁻ + NF₃ → NFₓ + (3-x)F + e⁻ (where x=1, 2)

In F₃NO plasmas, the presence of oxygen introduces additional reaction pathways. NO can be formed directly from the dissociation of F₃NO or through the bonding of N and O ions that are by-products of etching processes. nih.gov This NO can then be oxidized to form NO₂, a reaction that is much more prevalent in F₃NO plasmas than in NF₃ plasmas. nih.govsemanticscholar.org NO + O + M → NO₂ + M (where M is a third body)

The following table summarizes the relative ion intensities observed in F₃NO versus NF₃ plasmas under different conditions, as measured by a residual gas analyzer (RGA).

IonRelative Intensity in F₃NO Plasma vs. NF₃ PlasmaConditions/RemarksSource
O⁺, NO⁺, O₂⁺Higher in F₃NOGeneral observation. researchgate.net
O, O₂Much more significant in F₃NOAttributed to the O atom in the F₃NO molecule. nih.gov
NOHigher in F₃NO at low discharge powerAt higher pressure, NO ions decrease due to oxidation to NO₂. nih.govsemanticscholar.org
NO₂Many more generated in F₃NOFormed via an oxidation reaction of NO. nih.govsemanticscholar.org
NF₂Much higher in NF₃O ions in F₃NO cause a reaction to decompose NF₂. nih.gov
FHigher in F₃NO at low pressure and low discharge powerIntensity increases rapidly in NF₃ with increasing power. semanticscholar.orgmdpi.com
F₂, N, N₂Higher in F₃NO at low power; higher in NF₃ at high powerShows dependency on discharge power. nih.gov

Mechanisms of Etching Processes in this compound Plasmas

The reactive species generated in this compound plasmas are utilized for etching various materials in semiconductor manufacturing, most notably silicon oxide (SiO₂) and silicon nitride (Si₃N₄). researchgate.netnih.gov The etching mechanism is a complex interplay between the fluxes of different ions and neutral radicals to the surface. nih.gov

When comparing F₃NO plasma to NF₃ plasma for etching applications, differences in etch rates and selectivity are observed. For instance, the etch rate of silicon oxide using F₃NO/Ar plasma is approximately 94% of that for NF₃/Ar plasma under similar conditions. researchgate.net For silicon nitride, the etch rate with F₃NO/Ar plasma is about 76% of that with NF₃/Ar plasma. researchgate.net These variations in etch rates are directly linked to the different ion compositions of the plasmas. researchgate.net

The etching of silicon nitride can be significantly enhanced by the presence of nitric oxide (NO). nih.gov In NF₃/O₂ plasmas, an increasing O₂/NF₃ ratio leads to a higher Si₃N₄ etch rate, which is attributed to an increase in NO intensity. nih.gov The NO participates in the surface chemistry, leading to the oxidation of the Si₃N₄ surface, which facilitates the etching process. nih.gov This is a chemical, rather than physical, etching effect, as the electron temperature and density can remain nearly constant while the gas ratio changes. nih.gov

The surface reactions during etching are crucial. During F₃NO etching of SiO₂, a reaction on the surface can occur where surface oxygen atoms react with gaseous NO to form NO₂, which then desorbs. semanticscholar.org O(s) + NO(g) → NO₂(g)

This mechanism suggests that the chemical composition of the plasma directly influences the surface reactions and the resulting etch products. The primary etch products for silicon-based materials in fluorine-containing plasmas are volatile silicon fluoride compounds, such as SiF₄. mdpi.com In the case of SiO₂ etching, negatively charged fluorine atoms are thought to preferentially attack silicon atoms, leading to the substitution of Si-O bonds with Si-F bonds. rsc.org

The following table summarizes the comparative etch rates for F₃NO and NF₃ plasmas on different substrates.

SubstrateEtch Rate in F₃NO Plasma (relative to NF₃)Key FactorsSource
Silicon Oxide (SiO₂)~94-95%Higher F ion intensity in F₃NO at low power/pressure. Higher F ion intensity in NF₃ at high power. researchgate.netnih.gov
Silicon Nitride (Si₃N₄)~76%Difference in plasma composition (O⁺, NO⁺, O₂⁺ ions). researchgate.net

Computational Chemistry and Theoretical Modeling of Nitrogen Fluoride Oxides

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the geometric and electronic properties of molecules. In the study of nitrogen trifluoride oxide (F₃NO), DFT has been instrumental in optimizing its molecular structure and understanding its electronic characteristics.

Recent research utilized the ωB97X-D functional combined with the aug-cc-pVTZ basis set to optimize the molecular structure of F₃NO. aip.org The results of these calculations show good agreement with experimental data obtained from gas-phase electron diffraction, photoelectron spectroscopy, and mass spectrometry. aip.org This agreement establishes the reliability of the optimized geometry for further calculations. aip.org The optimized structure of F₃NO exhibits C₃ᵥ symmetry. aip.org

The electronic properties of nitrogen fluoride (B91410) oxides, such as their behavior upon interaction with other molecules, have also been explored using DFT. For instance, studies on the adsorption of nitrogen oxides on various surfaces utilize DFT to calculate parameters like adsorption distance, charge transfer, and adsorption energy. researchgate.netaip.org These calculations provide a detailed picture of the electronic interactions at play.

Optimized Geometry of F₃NO using DFT

A study comparing DFT results with experimental data for the geometry of F₃NO found that the DFT calculations provided a more accurate representation compared to Hartree-Fock methods. aip.org

ParameterDFT (ωB97X-D/aVTZ)Experimental
N-F bond length (Å)Data not available in search resultsData not available in search results
N-O bond length (Å)Data not available in search resultsData not available in search results
F-N-F bond angle (°)Data not available in search resultsData not available in search results
O-N-F bond angle (°)Data not available in search resultsData not available in search results
The search results did not contain the specific bond lengths and angles from the DFT calculations and experimental data, though they mention the comparison was made and that DFT results were in better agreement.

Ab Initio and High-Level Quantum Chemical Calculations

Ab initio and other high-level quantum chemical methods, which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous theoretical treatment of molecular systems. wikipedia.org These methods are crucial for obtaining highly accurate data on the energetics and properties of nitrogen fluoride oxides.

For F₃NO, methods like the R-matrix theory have been employed for in-depth studies of electron scattering, which is essential for understanding its dielectric properties. aip.org While the R-matrix calculations themselves are complex, they rely on initial geometries obtained from methods like DFT. aip.org High-level calculations are also used to investigate reaction pathways and chemical transformation networks, identifying all relevant intermediates and elementary reactions. arxiv.org

The accuracy of these methods is critical, as uncertainties in calculations, such as those for a potential energy surface, can significantly impact the derived parameters. arxiv.org Therefore, high levels of computational accuracy, often employing coupled-cluster methods, are necessary to describe interaction energies reliably. arxiv.org

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are powerful tools for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. sns.itresearchgate.net For nitrogen fluoride oxides, theoretical calculations can provide valuable information on their vibrational and rotational spectra.

Theoretical approaches can calculate various spectroscopic parameters, including rotational constants and vibrational frequencies. researchgate.netmdpi.com For instance, second-order vibrational perturbation theory (VPT2) is a method used to account for anharmonicity in vibrational spectra, providing more accurate predictions. mdpi.com The choice of functional and basis set in these calculations is crucial for achieving high accuracy. researchgate.net

By comparing theoretically predicted spectra with experimental observations, a deeper understanding of the molecular structure and bonding can be achieved. This synergy between theory and experiment is a cornerstone of modern chemical research. sns.it

Theoretical Investigation of Dielectric and Transport Characteristics (e.g., F₃NO as SF₆ alternative)

Sulfur hexafluoride (SF₆) is a widely used insulating gas in high-voltage equipment, but it has a high global warming potential (GWP). aip.orgmdpi.com This has led to a search for environmentally friendly alternatives, and nitrogen trifluoride oxide (F₃NO) has emerged as a potential candidate. aip.org

Theoretical studies are crucial in assessing the suitability of F₃NO as an SF₆ replacement. aip.org These investigations involve calculating key parameters like electron scattering cross-sections and electron transport coefficients. aip.orgresearchgate.net By solving the two-term approximated Boltzmann equation with these calculated cross-section data, the discharge and insulation characteristics of F₃NO can be determined. aip.orgresearchgate.net

One critical parameter is the critical electric field (E/N)crit, which represents the dielectric strength of a gas. Theoretical calculations have shown that the critical electric field of F₃NO is approximately 2.25 times greater than that of SF₆, indicating superior insulation performance. aip.org F₃NO also has a very low boiling point of -161 °C, which is advantageous for practical applications. aip.org While the GWP of F₃NO has not been definitively established, some studies suggest it may contribute to reducing global warming. aip.org

Comparison of F₃NO and SF₆ Properties

Property F₃NO SF₆
Boiling Point -161 °C aip.org -64 °C mdpi.com
Critical Electric Field ~830 Td aip.org ~355 Td aip.org

Computational Exploration of Reaction Pathways and Energetics

Understanding the formation, decomposition, and reactivity of nitrogen fluoride oxides requires a detailed exploration of their reaction pathways and the associated energy changes. arxiv.org Computational chemistry provides the tools to map out these complex chemical transformations at the molecular level. scielo.br

By calculating the potential energy surface (PES) for a given reaction, chemists can identify transition states, intermediates, and products. scielo.br This allows for the determination of reaction barriers and reaction enthalpies, which are key to understanding the kinetics and thermodynamics of the process. scielo.br For example, computational studies can elucidate the mechanisms of formation of nitrogen oxides from various precursors or their subsequent reactions. google.comucl.ac.uk

These theoretical investigations are not only fundamental to understanding the chemistry of nitrogen fluoride oxides but also have practical implications, for instance, in assessing their stability and potential decomposition products in industrial applications. researchgate.net

Molecular Dynamics Simulations for Reactive Systems (if applicable)

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time evolution of a system of atoms and molecules. worldscientific.com For reactive systems, where chemical bonds are formed and broken, specialized reactive MD methods are employed. nih.gov

Reactive MD simulations can provide insights into the dynamics of chemical reactions involving nitrogen fluoride oxides, capturing the intricate dance of atoms as they rearrange. ucl.ac.ukresearchgate.net These simulations can be used to explore reaction mechanisms, particularly in complex environments where multiple reaction pathways may be accessible. ucl.ac.uk

While the direct application of reactive MD simulations specifically to F₃NO was not extensively detailed in the provided search results, the methodology is broadly applicable to the study of reactive chemical systems. worldscientific.comnih.gov For instance, ReaxFF, a reactive force field, is used to simulate complex reactive processes like oxidation, offering the ability to model large systems over long timescales. ucl.ac.uk

Environmental Implications and Atmospheric Chemistry of Nitrogen Fluoride Oxides

Atmospheric Lifetime and Degradation Pathways

The atmospheric lifetime of a gas is a critical factor in determining its environmental impact. For nitrogen trifluoride (NF₃), a prominent nitrogen fluoride (B91410) oxide, this lifetime is exceptionally long. Studies have calculated the atmospheric lifetime of NF₃ to be around 500 to 740 years. mdpi.comercs.scotresearchgate.net This longevity is attributed to its chemical stability, as it does not readily react with common atmospheric constituents like ozone. researchgate.net The primary degradation pathway for NF₃ is believed to be photolysis in the upper atmosphere. nist.gov

In contrast, another nitrogen fluoride oxide, trifluoroamine oxide (F₃NO), is suggested to have a shorter atmospheric lifetime. mdpi.com This is attributed to the presence of an N=O bond in its molecular structure, which is more susceptible to atmospheric reactions. mdpi.com However, F₃NO is noted to be resistant to hydrolysis in water. acs.org The degradation of these compounds can lead to the formation of various intermediate products, including carbonyl halides and aldehydes. noaa.gov

Detailed research into the degradation of these compounds is ongoing. For instance, studies on the reactions of the CF₃ radical, a potential breakdown product, show complex interactions with oxygen and nitrogen oxides in the atmosphere. noaa.gov The reaction of haloalkyl radicals with OH radicals is a major degradation pathway for many related fluorinated compounds. noaa.gov

Global Warming Potential (GWP) Assessment and Radiative Efficiency

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). epa.gov Nitrogen trifluoride (NF₃) is recognized as a potent greenhouse gas with a very high GWP. mdpi.comviu.ca Its GWP over a 100-year timescale is estimated to be between 16,100 and 17,200 times that of CO₂. mdpi.comghgprotocol.orgipcc.ch This high GWP is a result of its long atmospheric lifetime and its strong absorption of infrared radiation. ercs.scotnih.gov

The radiative efficiency of a gas quantifies its ability to absorb energy. epa.gov For NF₃, the radiative efficiency is approximately 0.21 W m⁻² ppb⁻¹. nih.gov Although the current atmospheric concentration of NF₃ is low, its contribution to radiative forcing is increasing due to rising emissions. viu.canih.gov

For trifluoroamine oxide (F₃NO), conclusive data on its GWP is not yet available. However, some studies suggest that its contribution to global warming may be less than that of NF₃, which is a primary reason for considering it as a potential replacement. mdpi.comaip.org The GWP values for various greenhouse gases, including NF₃, are periodically updated by bodies like the Intergovernmental Panel on Climate Change (IPCC) based on the latest scientific findings. ghgprotocol.orgipcc.ch

Table 1: Comparison of Global Warming Potentials (100-year time horizon)

Gas GWP (100-year)
Carbon Dioxide (CO₂) 1
Methane (CH₄) 27 - 30
Nitrous Oxide (N₂O) 273
Nitrogen Trifluoride (NF₃) 16,100 - 17,200
Trifluoromethyl sulfur pentafluoride (SF₅CF₃) 17,700

This table is interactive. You can sort the columns by clicking on the headers. Source: epa.govghgprotocol.orgipcc.chscholaris.ca

Sources of Emissions and Mitigation Strategies in Industrial Contexts

Nitrogen fluoride oxides are primarily of anthropogenic origin, with industrial processes being the main source of emissions. ercs.scotau.dk Nitrogen trifluoride (NF₃) is widely used in the electronics industry for cleaning chemical vapor deposition (CVD) chambers and etching silicon wafers. au.dkresearchgate.net Its use has increased as a replacement for other potent greenhouse gases like perfluorocarbons (PFCs) and sulfur hexafluoride (SF₆). viu.ca

Global emissions of NF₃ have been on the rise. viu.ca While industry estimates suggest that a large percentage of NF₃ is destroyed during manufacturing processes, atmospheric measurements indicate that a significant fraction still escapes into the atmosphere. ercs.scotviu.ca This discrepancy highlights the need for accurate inventorying and regulation of NF₃ production and emissions. viu.ca

Mitigation strategies for this compound emissions focus on several key areas:

Process Optimization: Improving the efficiency of industrial processes to reduce the amount of gas needed and minimize fugitive emissions. ifsolutions.com

Abatement Technologies: Employing technologies to capture and destroy these gases before they are released. This includes techniques like thermal plasma destruction, which can effectively decompose chemically stable fluorinated compounds. researchgate.net

Development of Alternatives: Research into and adoption of alternative gases with lower environmental impact is a crucial strategy. researchgate.netsemanticscholar.org Trifluoroamine oxide (F₃NO) is being investigated as a potential replacement for NF₃ in some applications, with studies suggesting it may have a lower global warming potential. mdpi.comresearchgate.net Research has shown that the etching performance of F₃NO plasma is comparable to that of NF₃ plasma for certain materials. mdpi.comresearchgate.net

Regulatory Frameworks: Implementing and strengthening regulations to monitor and control the emissions of these potent greenhouse gases is essential. researchgate.netjksee.or.kr This includes their inclusion in international climate agreements and national greenhouse gas inventories. ercs.scotviu.ca

The development of end-to-end emission management platforms and advanced monitoring technologies can also aid industries in tracking and reducing their emissions effectively. ifsolutions.com

Advanced Applications of Nitrogen Fluoride Oxides in Scientific and Industrial Domains

Semiconductor Manufacturing Applications

The semiconductor industry relies on a variety of specialized gases for the fabrication of microelectronic devices. epa.gov Nitrogen fluoride (B91410) oxides, especially F₃NO, are emerging as important players in this sector.

In the manufacturing of semiconductors and other electronic components, plasma etching is a critical process for creating intricate circuitry on silicon wafers. wikipedia.org Trifluoroamine oxide (F₃NO) plasma has been investigated as an effective etching agent for thin film materials like silicon dioxide (SiO₂). mdpi.comresearchgate.netsemanticscholar.org

Research comparing F₃NO plasma with the more commonly used nitrogen trifluoride (NF₃) plasma has shown promising results. Studies have demonstrated that the etch rate of SiO₂ using F₃NO plasma can be comparable to that of NF₃ plasma. mdpi.comsemanticscholar.org For instance, one study found that the etch rate of silicon oxide during F₃NO plasma etching was approximately 95.0% of the NF₃ plasma etching rate. mdpi.comsemanticscholar.org The effectiveness of F₃NO as an etching agent is attributed to the generation of fluorine radicals in the plasma, which are the active species that react with and remove the silicon-containing materials. wikipedia.org The etch rate of F₃NO has been observed to be higher at lower pressures and discharge powers, which is linked to a higher intensity of F ions under these conditions. mdpi.comsemanticscholar.org

A comparative study on the etching of silicon oxide and silicon nitride films revealed that the etch rate for silicon oxide with F₃NO/Ar plasma was about 94% of that with NF₃/Ar plasma, while for silicon nitride, it was approximately 76%. researchgate.net The difference in etch rates is attributed to the generation of more O+, NO+, and O2+ ions in the F₃NO plasma compared to the NF₃ plasma. researchgate.net

Etching Performance of F₃NO Plasma vs. NF₃ Plasma
Parameter Observation
SiO₂ Etch Rate Approximately 95% of the NF₃ plasma etch rate. mdpi.comsemanticscholar.org
Si₃N₄ Etch Rate Approximately 76% of the NF₃/Ar plasma etch rate. researchgate.net
Optimal Conditions Higher etch rate at lower pressure and discharge power. mdpi.comsemanticscholar.org

During chemical vapor deposition (CVD) processes, residual materials build up on the interior surfaces of the reaction chambers. google.com These deposits, which can include silicon oxide, silicon nitride, and polysilicon, must be periodically removed to ensure the quality and consistency of the deposited films. google.com Nitrogen trifluoride (NF₃) is a widely used gas for in-situ plasma cleaning of CVD chambers. semanticscholar.orgtaiyugas.comresearchgate.net

Given its similar etching properties, F₃NO is being actively researched as a replacement for NF₃ in these chamber cleaning applications. researchgate.netsemanticscholar.orgnih.gov The cleaning process involves generating a plasma from the gas, which produces reactive fluorine radicals that etch away the unwanted deposits from the chamber walls. google.comresearchgate.net The potential of F₃NO to effectively clean CVD chambers with a performance close to that of NF₃ makes it a subject of ongoing investigation for more environmentally friendly manufacturing processes. researchgate.netsemanticscholar.orgnih.gov

Development as Alternative Gases for Industrial Processes (e.g., SF₆ and NF₃ replacement)

Sulfur hexafluoride (SF₆) and nitrogen trifluoride (NF₃) are potent greenhouse gases with high global warming potentials (GWPs). nih.govepa.gov As the use of NF₃ has increased in the electronics industry, there is a growing need to find more environmentally benign alternatives. researchgate.netsemanticscholar.orgnih.gov

Trifluoroamine oxide (F₃NO) has been identified as a potential replacement for both SF₆ and NF₃ in various industrial applications. researchgate.netnih.govaip.org F₃NO is being considered as a novel alternative gas to SF₆ for insulation in electrical equipment due to its low boiling point of -161 °C. aip.org While conclusive data on its GWP is still being gathered, preliminary studies suggest that F₃NO may contribute less to global warming than NF₃. aip.org The development of F₃NO as a substitute gas is driven by the need to reduce the environmental impact of industrial processes that currently rely on high-GWP gases. nih.gov

Advanced Chemical Reagents and Fluorinating Agents

Beyond its applications in the electronics industry, trifluoroamine oxide is a powerful fluorinating agent in the field of chemical synthesis. lookchem.comwikipedia.org Fluorinating agents are essential for introducing fluorine atoms into organic molecules, a process that can significantly alter their chemical and biological properties. nih.gov

F₃NO serves as an electrophilic source of fluorine, reacting with electron-rich compounds. acsgcipr.org It is used in organic synthesis to produce a variety of fluorinated organic compounds. lookchem.com Unlike highly reactive elemental fluorine, which requires specialized handling, N-F reagents like F₃NO can offer more selective and manageable fluorination reactions. nih.gov However, it is noted to be a potent oxidizer that can react explosively with reducing agents at high pressures. lookchem.comguidechem.com The synthesis of F₃NO can be achieved through methods such as the photochemical reaction of fluorine and nitrosyl fluoride or the electric discharge in a mixture of oxygen and nitrogen trifluoride. wikipedia.org

Materials Purification in Specialized Applications (e.g., molten salt purification, if NFO compounds are directly involved)

In specialized applications such as molten salt reactors, the purity of the coolant salts is crucial to prevent corrosion of the containment materials. pnnl.gov Oxide and hydroxide (B78521) contaminants, in particular, increase the corrosivity (B1173158) of molten fluoride salts. pnnl.gov

Nitrogen trifluoride (NF₃) has been evaluated as a purification agent for these molten salts. pnnl.govosti.gov It has been shown to be effective at removing oxide, hydroxide, and water contamination from fluoride salts. pnnl.gov The purification process involves bubbling the fluorinating gas through the molten salt to replace oxygen with fluorine. pnnl.gov While the direct involvement of F₃NO in this specific application is not as extensively documented, its strong fluorinating properties suggest potential utility. The use of NF₃ in this context is based on its ability to act as a thermally-sensitive reactant, reacting with different compounds at different temperatures to form volatile fluorides that can then be removed. pnnl.gov This allows for a selective purification process. pnnl.gov

Use in High-Energy Chemical Systems (e.g., rocket propellants, chemical lasers, if NFO compounds act as active components)

Trifluoroamine oxide is classified as a high-performance oxidizer and has found utility in high-energy chemical systems. lookchem.comgoogle.com Specifically, it has been identified as an oxidizer in liquid rocket propellants. google.com Its properties as a liquid under cryogenic conditions make it suitable for this application. google.com The use of F₃NO in rocket fuels and missiles is noted in chemical databases. lookchem.comguidechem.com

Nitrogen trifluoride (NF₃) is also used in hydrogen fluoride and deuterium (B1214612) fluoride lasers, which are types of chemical lasers. wikipedia.org In these applications, it is often preferred over fluorine gas due to its more convenient handling properties. wikipedia.org

Q & A

Q. What are the primary structural and spectroscopic characteristics of nitrogen fluoride oxide (F₃NO)?

F₃NO consists of one nitrogen atom bonded to three fluorine atoms and one oxygen atom, with a trigonal pyramidal geometry . Key spectroscopic identifiers include vibrational modes (e.g., asymmetric N–F stretching at ~1,030 cm⁻¹) and nuclear magnetic resonance (NMR) shifts for ¹⁹F nuclei. Structural validation can be achieved via X-ray crystallography or computational modeling (DFT), with bond angles and lengths consistent with sp³ hybridization at nitrogen .

Q. What synthetic routes are available for F₃NO, and how can side-product formation be minimized?

F₃NO is synthesized via photochemical fluorination of nitrosyl fluoride (NOF) under controlled UV light, with fluorine gas (F₂) as the fluorinating agent . Side products like NHF₂ or NH₂F (unstable fluoroamines) can form during electrolysis methods; these are mitigated by optimizing reaction temperature (<−40°C) and using anhydrous conditions to prevent hydrolysis . Purity is confirmed via gas chromatography coupled with mass spectrometry (GC-MS) .

Q. Which analytical techniques are most reliable for quantifying F₃NO in gas-phase mixtures?

Infrared (IR) spectroscopy is preferred for detecting F₃NO due to its distinct N–F and N–O absorption bands. For quantitative analysis, gas chromatography with electron capture detection (GC-ECD) or Fourier-transform infrared (FTIR) spectroscopy provides sensitivity down to ppm levels. Calibration requires certified gas standards, as per protocols in GB/T 26251-2010 for fluorinated gas mixtures .

Q. How does F₃NO’s stability compare to related nitrogen-fluorine compounds like NF₃ or NOF?

F₃NO exhibits moderate thermal stability (decomposes above 200°C) but is less stable than NF₃, which persists up to 350°C. Hydrolytic instability is a key challenge: F₃NO reacts vigorously with water to form HF and HNO₃, necessitating inert storage conditions. Stability comparisons are validated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational models predict F₃NO’s reactivity in novel reaction pathways?

Density functional theory (DFT) calculations reveal F₃NO’s electrophilic character at nitrogen, enabling predictions of its reactivity as a fluorinating agent. For example, its reaction with NO proceeds via a radical mechanism to form NOF, supported by spin-unrestricted computational studies. QSPR models further correlate its Lewis acidity with fluorine substituent effects .

Q. What experimental strategies resolve contradictions in F₃NO’s reported thermodynamic properties?

Discrepancies in enthalpy of formation (ΔHf) values (~−120 kJ/mol vs. −95 kJ/mol) arise from differences in synthesis purity and calorimetric methods. To resolve this, researchers should use high-purity F₃NO (validated by GC-MS) and employ bomb calorimetry with fluorine-resistant materials. Cross-validation with NIST-JANAF thermochemical tables is critical .

Q. How do steric and electronic effects influence F₃NO’s coordination chemistry with transition metals?

F₃NO acts as a weak-field ligand, forming complexes with metals like Pt or Pd via nitrogen lone-pair donation. Steric hindrance from fluorine substituents reduces binding affinity compared to NO ligands. Spectroscopic and X-ray absorption fine structure (XAFS) studies confirm elongated M–N bond lengths in such complexes .

Q. What methodologies detect trace F₃NO decomposition products in environmental samples?

Laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) detects trace HF and NO₂ byproducts with sub-ppb sensitivity. For solid residues, ion chromatography (IC) quantifies fluoride ions, while chemiluminescence analyzers monitor NOx species. Method validation requires spiked recovery experiments and inter-laboratory comparisons .

Methodological Considerations Table

Research AspectRecommended TechniquesKey ChallengesReferences
Synthesis PurityGC-MS, FTIRSide-product interference
Thermodynamic DataBomb calorimetry, DFT simulationsMaterial compatibility with F₂
Environmental AnalysisCRDS, ICLow analyte concentration
Stability StudiesTGA, DSCHydrolytic sensitivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.